1,1'-Methylenebis(2-methylpiperidine)

Description

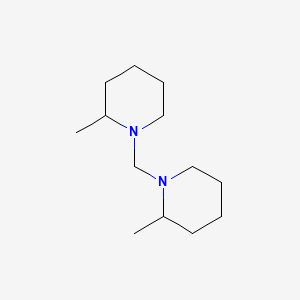

Structure

2D Structure

3D Structure

Properties

CAS No. |

63963-55-3 |

|---|---|

Molecular Formula |

C13H26N2 |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-methyl-1-[(2-methylpiperidin-1-yl)methyl]piperidine |

InChI |

InChI=1S/C13H26N2/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h12-13H,3-11H2,1-2H3 |

InChI Key |

LDMRWZAGEZWQBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CN2CCCCC2C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Methylenebis 2 Methylpiperidine and Analogues

Condensation Reactions in Bis-Amine Synthesis

The formation of bis-amines, specifically those linked by a methylene (B1212753) group (aminals), is predominantly achieved through condensation chemistry. This involves the reaction of a secondary amine with a carbonyl compound, most commonly formaldehyde (B43269), or its equivalents. The process hinges on the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon, leading to the formation of a new carbon-nitrogen bond and the eventual coupling of two amine molecules.

Reaction of Substituted Piperidines with Formaldehyde/Paraformaldehyde

The most direct and widely employed method for synthesizing 1,1'-Methylenebis(2-methylpiperidine) is the condensation of 2-methylpiperidine (B94953) with formaldehyde or its polymeric form, paraformaldehyde. google.com In this reaction, two equivalents of the substituted piperidine (B6355638) react with one equivalent of formaldehyde. The reaction is typically a rapid and reversible process that leads to the formation of the desired aminal, where a CH₂ group bridges the nitrogen atoms of the two piperidine rings. wikipedia.org

The synthesis of aminals via formaldehyde condensation proceeds through a well-established mechanistic pathway involving iminium ion intermediates. nih.govbohrium.com The reaction initiates with the nucleophilic attack of the secondary amine (2-methylpiperidine) on the electrophilic carbonyl carbon of formaldehyde. This forms a tetrahedral hemiaminal (or carbinolamine) intermediate. nih.gov Subsequent protonation of the hydroxyl group of the hemiaminal, often facilitated by an acidic catalyst, turns it into a good leaving group (water). The departure of a water molecule results in the formation of a highly reactive and electrophilic N-methylene-2-methylpiperidinium ion, a type of iminium ion. wikipedia.orgnih.gov This transient iminium cation is then rapidly attacked by a second molecule of 2-methylpiperidine, completing the condensation and yielding the final 1,1'-methylenebis(2-methylpiperidine) product. nih.gov

The efficiency and outcome of the condensation reaction are significantly influenced by several key parameters. researchgate.net The formation of the crucial iminium intermediate from the hemiaminal involves a dehydration step, which is characteristically acid-catalyzed. wikipedia.org Therefore, conducting the reaction in a slightly acidic medium can accelerate this rate-limiting step. However, excessive acidity can lead to the protonation of the amine reactant, reducing its nucleophilicity and hindering the initial attack on formaldehyde. Temperature also plays a critical role; while elevated temperatures can increase the reaction rate, they can also shift the equilibrium of the reversible reaction. google.com The choice of solvent is important for ensuring the solubility of reactants and for potentially influencing the reaction kinetics and equilibrium position.

Table 1: Impact of Reaction Conditions on Methylenebisamine Synthesis

| Parameter | Effect on Reaction | Rationale |

|---|---|---|

| pH / Acidity | An acidic medium promotes the dehydration of the hemiaminal to the iminium ion. wikipedia.orgnih.gov | Protonation of the hydroxyl group creates a better leaving group (H₂O). |

| Temperature | Increased temperature generally accelerates the reaction rate but can affect the reversible equilibrium. google.com | Provides the necessary activation energy for the reaction steps. |

| Solvent | Affects reactant solubility and can influence reaction kinetics and equilibrium. | The polarity and protic/aprotic nature of the solvent can stabilize intermediates and transition states differently. |

While the condensation can proceed without a catalyst, various catalytic strategies can be employed to enhance its rate and selectivity.

Acid Catalysis : As mentioned, protic acids are effective for promoting the dehydration step to form the iminium ion. nih.gov

Metal Catalysis : In related syntheses of tertiary amines from secondary amines and formaldehyde, palladium or platinum catalysts are sometimes used, particularly under hydrogen pressure for reductive amination processes. google.com For the synthesis of bis-spiro piperidine derivatives, a related reaction, a nano γ-alumina-supported antimony(V) Lewis acid catalyst has been shown to be highly effective. researchgate.net

Organocatalysis : Concepts from organocatalysis can be applied, where specific organic molecules can facilitate key steps. For instance, certain catalysts are known to promote the breakdown of tetrahedral intermediates in related reactions. nih.gov Computational studies have also shown that even a single water molecule can act as a catalyst, significantly lowering the activation barrier for the initial addition of an amine to formaldehyde to form the carbinolamine. nih.gov

Table 2: Overview of Catalytic Approaches in Formaldehyde Condensation

| Catalyst Type | Example(s) | Role in Mechanism |

|---|---|---|

| Acid Catalysis | H⁺ (from various acid sources) | Facilitates dehydration of the hemiaminal intermediate. nih.gov |

| Metal Catalysis | Pd, Pt, Sb(V) | Activates reactants; used in related reductive aminations or as a Lewis acid. google.comresearchgate.net |

| Organocatalysis | Amine/phosphonate bifunctional catalysts | Can promote imine formation and breakdown of intermediates. nih.gov |

| Water Catalysis | H₂O | Lowers the activation energy for the initial amine attack on formaldehyde. nih.gov |

Employing Diaminomethane Derivatives as Methylene Sources

An alternative to using formaldehyde directly involves employing pre-formed diaminomethane derivatives as the source of the methylene bridge. nih.gov These reagents, also known as aminals, can transfer their methylene group to other amines. This approach can offer advantages in terms of handling and reaction control compared to using gaseous formaldehyde or paraformaldehyde.

A specific and effective example of using a diaminomethane derivative is the transamination reaction with N,N,N',N'-tetramethyldiaminomethane (TMDAM). nih.gov This process represents a non-enzymatic transamination where an amine exchange occurs. wikipedia.org The reaction involves heating the target secondary amine, such as 2-methylpiperidine, with TMDAM. An equilibrium is established where the methylene group is transferred from dimethylamine (B145610) to the 2-methylpiperidine. The reaction can be driven to completion by removing the more volatile dimethylamine by-product from the reaction mixture, thereby shifting the equilibrium toward the formation of the more stable, higher-boiling 1,1'-Methylenebis(2-methylpiperidine).

Alkylation with Methylene Dihalides (e.g., Dichloromethane)

The most direct route to 1,1'-methylenebis(piperidines) involves the reaction of the parent piperidine with a methylene dihalide, such as dichloromethane (B109758) or diiodomethane. This method relies on the nucleophilicity of the secondary amine to displace both halogen atoms.

The direct alkylation of a secondary amine with a methylene dihalide follows a sequential SN2 mechanism. In the first step, one molecule of the amine attacks the electrophilic carbon of the methylene dihalide, displacing one halide and forming an N-(halomethyl)amine intermediate. This intermediate is then rapidly attacked by a second molecule of the amine to yield the final methylene-bridged diamine product. rsc.org

For secondary amines like 2-methylpiperidine, the reaction with dichloromethane can be described as:

2 C₆H₁₂NH + CH₂Cl₂ → (C₆H₁₂N)₂CH₂ + 2 HCl

The hydrochloric acid generated during the reaction is neutralized by the excess amine present, forming the amine hydrochloride salt. The reaction can be slow, with studies on similar amines like pyridine (B92270) showing that the formation of the bis-adduct can take weeks at room temperature. researchgate.net

Careful control of reaction stoichiometry is essential for maximizing the yield of the desired bis-amine and minimizing byproducts.

Stoichiometry: Kinetic studies have shown that for the reaction of secondary amines with dichloromethane, two moles of the amine are consumed for every one mole of dichloromethane to produce one mole of the aminal. rsc.org One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the liberated HCl. Using less than a 2:1 molar ratio of amine to dihalide would result in an accumulation of amine hydrochloride salt, which could slow down or halt the reaction.

Byproduct Formation: The primary byproduct is the amine hydrochloride salt. rsc.org Another potential byproduct is the quaternary ammonium (B1175870) salt, which can arise from the further reaction of the product with the N-(halomethyl)amine intermediate. However, for secondary amines, the formation of the aminal is generally the major pathway. In industrial settings, the formation of byproducts from reactions between amine reagents and chlorinated solvents like dichloromethane is a known issue, particularly during scale-up or upon heating. acs.orgresearchgate.net

Table 2: Stoichiometry of Direct Alkylation with Dichloromethane

| Reactant 1 | Reactant 2 | Molar Ratio (Amine:Dihalide) | Primary Product | Key Byproduct | Citation |

| 2-Methylpiperidine | Dichloromethane | 2 : 1 | 1,1'-Methylenebis(2-methylpiperidine) | 2-Methylpiperidine hydrochloride | rsc.org |

Advanced Synthetic Approaches to Related Bis(Piperidine) Structures

Beyond direct alkylation, more sophisticated catalytic methods have been developed for the formation of C-N bonds and the construction of complex amine architectures. These include transition metal-catalyzed and organocatalytic approaches.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-N bond formation. nih.govacs.org Catalysts based on palladium, copper, nickel, and iridium are widely used for the synthesis of amines. youtube.comacs.orgthieme-connect.de While direct examples for the synthesis of 1,1'-methylenebis(piperidines) are not prevalent, the underlying principles can be applied.

Cross-Coupling Reactions: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds between aryl or vinyl halides/triflates and amines. Conceptually, a dihalomethane could be used as the electrophile to couple with two equivalents of an amine, though this specific application is not standard.

Catalytic Hydrogenation: N-methylated amines can be produced from secondary amines and formaldehyde via catalytic hydrogenation over metal catalysts like nickel or palladium. google.comrsc.org This reaction proceeds through the formation of an iminium ion intermediate which is then reduced. A similar strategy could be envisioned for forming the methylene bridge.

Oxidative Coupling: Some methods use a tertiary amine as the source of the methylene bridge. For instance, iron and copper catalysts can mediate the oxidative coupling of N,N-dimethylaniline or tetramethylethylenediamine (TMEDA) with 1,3-dicarbonyl compounds to form methylene-bridged products. researchgate.netacs.org This involves the selective oxidation of the N-methyl group of the tertiary amine.

Table 3: Selected Transition Metal-Catalyzed Reactions for Amine Synthesis

| Catalyst Type | Reaction | Description | Citation |

| Palladium | Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling of amines with aryl/vinyl halides. | youtube.com |

| Copper | Ullmann Condensation | Cu-catalyzed coupling of amines with aryl halides, often requiring high temperatures. | youtube.com |

| Iridium | Hydroamination | Ir-catalyzed addition of an N-H bond across a double bond. | acs.org |

| Iron | Oxidative Coupling | Fe-catalyzed reaction using a tertiary amine as a methylene source for coupling with dicarbonyls. | acs.org |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful paradigm in synthesis. acs.orgmdpi.com For the construction of bis-amines (aminals), the key reaction is the condensation of an amine with an aldehyde, facilitated by an organocatalyst.

The formation of 1,1'-methylenebis(2-methylpiperidine) can be viewed as the reaction between two molecules of 2-methylpiperidine and one molecule of formaldehyde. This type of transformation can be effectively catalyzed by organocatalysts.

Enamine and Iminium Ion Catalysis: Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that operate through enamine or iminium ion intermediates. mdpi.com In the context of aminal formation, an acid co-catalyst would typically protonate formaldehyde, making it more electrophilic. A secondary amine catalyst could then react with an aldehyde to form an iminium ion, which is then attacked by a nucleophile. mdpi.com Alternatively, in the synthesis of a bis-amine, the reaction proceeds via the formation of a hemiaminal from the amine and aldehyde, followed by acid-catalyzed dehydration to an iminium ion, which is then trapped by a second amine molecule.

Brønsted Acid Catalysis: Simple Brønsted acids can catalyze the formation of aminals by protonating the carbonyl group of the aldehyde, thereby activating it toward nucleophilic attack by the amine. mdpi.com

Bifunctional Catalysis: Catalysts that possess both a basic site (e.g., an amine) and an acidic site (e.g., a thiourea (B124793) or carboxylic acid) can activate both the electrophile and the nucleophile simultaneously. mdpi.comnih.gov For example, a thiourea-based catalyst could activate an imine intermediate through hydrogen bonding while its basic moiety deprotonates the nucleophile.

These organocatalytic approaches offer mild conditions and high selectivity, representing an advanced strategy for the controlled construction of bis-amine structures. nih.govorganic-chemistry.org

Multi-Component Reactions for Methylene-Bridged Scaffolds

The construction of methylene-bridged scaffolds, such as the one found in 1,1'-Methylenebis(2-methylpiperidine), can be efficiently achieved through multi-component reactions (MCRs). These reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of each starting material, offering high atom economy and step efficiency. nih.gov

A notable strategy for forming methylene-bridged bis-heterocycles involves using a simple carbon source to link two heterocyclic units. For instance, a metal-free approach has been developed that utilizes formaldehyde or other aldehydes to insert a methylene group, bridging two imidazo[1,5-a]pyridine (B1214698) molecules. researchgate.net This reaction proceeds via C(sp²)–H functionalization of the heterocyclic rings to form a new C(sp²)–C(sp³)–H–C(sp²) bond. researchgate.net A similar chemodivergent method employs dimethyl sulfoxide (B87167) (DMSO) as a C1 synthon, with a persulfate oxidant, to synthesize methylene-bridged bis(pyrazolo[1,5-a]pyrimidines). researchgate.net

These MCRs represent advanced and convergent alternatives to traditional sequential syntheses. nih.gov The Mannich reaction, a classic MCR, involves the aminoalkylation of an active hydrogen compound, using an amine and a non-enolizable aldehyde like formaldehyde. nih.gov In the context of 1,1'-Methylenebis(2-methylpiperidine), a Mannich-type reaction would involve 2-methylpiperidine acting as both the amine and the nucleophile, condensing with formaldehyde to form the methylene-bridged product. Such imine-initiated MCRs are foundational in synthetic chemistry for generating molecular complexity in a single step. nih.gov

Strategic Derivatization of 1,1'-Methylenebis(2-methylpiperidine)

Once synthesized, the 1,1'-Methylenebis(2-methylpiperidine) scaffold can be strategically derivatized at several positions to generate a library of analogues with diverse properties. These modifications can be targeted at the piperidine rings, the methylene bridge, or through the synthesis of larger polymeric structures.

Functionalization of Piperidine Rings

The piperidine rings within the 1,1'-Methylenebis(2-methylpiperidine) structure offer multiple sites for functionalization. Direct C–H functionalization has emerged as a powerful tool for modifying such saturated heterocycles. Research has demonstrated that the site-selectivity of these reactions can be precisely controlled by the choice of catalyst and the nature of the nitrogen protecting group. rsc.org

Rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes are particularly effective. rsc.org For example, the functionalization of N-Boc-piperidine with the catalyst Rh₂(R-TCPTAD)₄ directs substitution to the C2 position. nih.govrsc.org Conversely, using N-brosyl-piperidine in conjunction with the catalyst Rh₂(R-TPPTTL)₄ also yields 2-substituted analogues, often with high diastereoselectivity. nih.govrsc.org Functionalization at the C4 position can be achieved by using N-α-oxoarylacetyl-piperidines with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄. nih.govrsc.org While the C3 position is electronically deactivated towards direct C-H insertion, it can be functionalized indirectly through methods like cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening. rsc.org

Although these specific studies were conducted on singly substituted piperidines with protecting groups, the principles are applicable to the derivatization of the bis-piperidine scaffold, where the second piperidine moiety acts as a complex N-substituent.

| Target Position | Nitrogen Protecting Group | Rhodium Catalyst | Key Outcome |

|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Generates 2-substituted analogues. |

| C2 | N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | Highly diastereoselective for 2-substituted analogues. |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted analogues. |

| C3 | N-Boc | N/A (Indirect Method) | Requires cyclopropanation of tetrahydropyridine and subsequent ring-opening. |

Modifications at the Methylene Bridge

The methylene bridge (–CH₂–) linking the two piperidine nitrogen atoms is another key site for potential modification. While the C-H bonds of a simple aminal bridge are typically unreactive, advanced synthetic methods can enable their functionalization. It has been demonstrated that the bridged methylene group in certain bis-heterocyclic systems can be modified to generate a chiral center. researchgate.net Further research has explored the elongation of aminomethyl bridges in other molecular contexts. acs.org

An alternative strategy involves replacing the bridge entirely. For example, a mild protocol has been developed to convert labile disulfide bridges in peptides into highly stable methylene thioacetal bridges (–S–CH₂–S–). nih.gov This transformation, which inserts a methylene group between two sulfur atoms, enhances stability while causing minimal structural disturbance. nih.gov Such a concept could be adapted to synthesize analogues of 1,1'-Methylenebis(2-methylpiperidine) with heteroatoms incorporated into the bridge, for example, by reacting 2-methylpiperidine with reagents other than formaldehyde to create bridges with different lengths or compositions.

Synthesis of Polymeric and Macromolecular Derivatives

The bifunctional nature of 1,1'-Methylenebis(2-methylpiperidine) makes it a potential monomer or cross-linking agent for the synthesis of polymers and macromolecules. A well-known analogue, N,N'-Methylenebisacrylamide (MBAm), which features a similar methylene bridge between two amide groups, is widely used as a cross-linker in the radical polymerization of acrylamide (B121943) to form robust hydrogels for applications like gel electrophoresis. wikipedia.orgchemicalbook.com The methylene bridge facilitates the formation of a three-dimensional polymer network, enhancing mechanical strength and stability.

Following this precedent, 1,1'-Methylenebis(2-methylpiperidine) could be incorporated into polymeric structures. If first converted into a suitable derivative, such as a diamine or diol through functionalization of the piperidine rings, it could undergo step-growth polymerization. For instance, diamines are key monomers in the synthesis of non-isocyanate polyurethanes (NIPUs) via reaction with dicyclic carbonates. rsc.org Similarly, aromatic polyamides with high thermal stability and good solubility can be prepared by the polycondensation of diamine monomers with dicarboxylic acids. researchgate.net

Another approach involves creating bioactive films by incorporating piperidine-based compounds into a polymer matrix. For example, 3-Oxo-3-(piperidin-1-yl)propanenitrile has been blended with sodium alginate and polyvinyl alcohol (PVA) to prepare homogenous films with antimicrobial properties. nih.gov This suggests that 1,1'-Methylenebis(2-methylpiperidine) could be physically blended with or chemically grafted onto biopolymers to create new functional materials. nih.gov Furthermore, bifunctional ligands can be used to create coordination polymers, which can themselves act as initiators for other polymerization reactions, such as the ring-opening polymerization of ε-caprolactone. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 1,1 Methylenebis 2 Methylpiperidine

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework and chemical bonding. The technique is highly sensitive to the structure and surface chemistry of molecules. edinst.com For the structural analysis of 1,1'-Methylenebis(2-methylpiperidine), Raman spectroscopy can identify characteristic vibrational frequencies associated with its constituent functional groups, including C-H, C-C, and C-N bonds within the piperidine (B6355638) rings and the methylene (B1212753) bridge.

Interactive Table: Representative Raman Data for 1,1'-methylenebis(3-methylpiperidine) (B1606217) chemicalbook.com (Note: This data is for an isomer and serves as a proxy due to the absence of direct data for 1,1'-Methylenebis(2-methylpiperidine).)

| Feature | Shift (cm⁻¹) | Assignment (Tentative) |

| Peak 1 | 2850-2950 | C-H Stretching (Aliphatic) |

| Peak 2 | 1440-1460 | CH₂ Bending (Scissoring) |

| Peak 3 | 1320 | Bipyridine Peak (from related complex) researchgate.net |

| Peak 4 | 1153 | Bipyridine Peak (from related complex) researchgate.net |

| Peak 5 | 1034 | Ring Breathing Mode |

| Peak 6 | 662 | C-N-C Bending |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.

The molecular formula for 1,1'-Methylenebis(2-methylpiperidine) is C₁₃H₂₆N₂, corresponding to a monoisotopic mass of 210.2096 g/mol and an average mass of 210.365 g/mol . epa.gov Electron ionization mass spectrometry (EI-MS) of the isomeric compound 1,1'-methylenebis(3-methylpiperidine) reveals a distinct fragmentation pattern that can be used to infer the structural arrangement. chemicalbook.com In the mass spectrum of the 3-methyl isomer, the molecular ion peak [M]⁺ is observed at m/z 210. chemicalbook.com The fragmentation is dominated by the cleavage of the C-N bonds and bonds within the piperidine ring structure. A prominent base peak is observed at m/z 112, which corresponds to the [M-C₆H₁₂N]⁺ fragment, resulting from the loss of a methylpiperidine radical. chemicalbook.com Other significant fragments are observed at m/z 98, 84, and 57, corresponding to further fragmentation of the piperidine moieties. chemicalbook.com

Interactive Table: Key Mass Spectrometry Fragmentation Data for 1,1'-methylenebis(3-methylpiperidine) chemicalbook.com (Note: This data is for an isomer and serves as a proxy due to the absence of direct data for 1,1'-Methylenebis(2-methylpiperidine).)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210 | --- | [C₁₃H₂₆N₂]⁺ (Molecular Ion) |

| 112 | 100.0 | [C₇H₁₄N]⁺ |

| 111 | 8.7 | [C₇H₁₃N]⁺ |

| 98 | 13.3 | [C₆H₁₂N]⁺ |

| 84 | 11.6 | [C₅H₁₀N]⁺ |

| 57 | 13.8 | [C₄H₉]⁺ |

| 44 | 30.6 | [C₂H₆N]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of 1,1'-Methylenebis(2-methylpiperidine) in its free base form has not been detailed in the surveyed literature, the structures of several coordination complexes involving substituted piperidine ligands have been elucidated. These complexes demonstrate the coordinating behavior of the piperidine nitrogen atom.

For instance, studies on gold(I) complexes with 2-methylpiperidine (B94953) and 4-methylpiperidine (B120128) ligands show that the gold atom is typically linearly coordinated by two nitrogen atoms from the piperidine rings. nih.gov In these structures, the methyl group on the piperidine ring consistently occupies an equatorial position to minimize steric hindrance, while the larger gold atom is found in an axial position. nih.gov Similarly, a dimeric copper(I) complex featuring a piperidine-derived ligand shows a distorted tetrahedral coordination around the copper atom. nih.gov The piperidine ring in this complex adopts a stable chair conformation. nih.gov The analysis of various zinc(II) and cadmium(II) complexes with piperazine-based ligands also reveals that the conformation of the heterocyclic ring (chair vs. boat) can be influenced by the coordinated metal ion. scispace.com These findings suggest that 1,1'-Methylenebis(2-methylpiperidine) would act as a bidentate N,N-donor ligand, with the two piperidine rings coordinating to one or more metal centers, likely adopting chair conformations.

Interactive Table: Illustrative Crystal Data for Methylpiperidine-Containing Complexes

| Compound | Crystal System | Space Group | Key Feature | Ref |

| Bis(4-methylpiperidine-κN)gold(I) chloride | Monoclinic | P2₁/c | Linear Au coordination, equatorial methyl groups | nih.gov |

| [Cu(C₁₀H₁₆N₃S₂)₂] | Monoclinic | P2₁/c | Distorted tetrahedral Cu, chair conformation of piperidine | nih.gov |

| N,N'-bis(pyridylmethyl)piperazine Zn(II) complex | Monoclinic | P2/n | Distorted square-pyramidal Zn coordination | scispace.com |

The conformational landscape of 1,1'-Methylenebis(2-methylpiperidine) is primarily dictated by the stereochemistry of the two piperidine rings. Each piperidine ring is expected to adopt a low-energy chair conformation. nih.govnih.gov For 2-methylpiperidine derivatives, there is a strong energetic preference for the methyl group to be in the equatorial position rather than the axial position to avoid steric clashes. nih.govrsc.org The switch from an equatorial to an axial 2-methyl group is energetically unfavorable and can be driven by factors like π-conjugation with N-acyl substituents, which is not present in the parent compound. nih.gov Ultrafast dynamics studies on N-methylpiperidine show an equilibrium between chair and twist conformeric structures. rsc.org

Intermolecular interactions in the solid state would likely be dominated by weak van der Waals forces. If crystallized as a hydrate (B1144303) or a salt, significant hydrogen bonding would occur. rsc.org Studies of hydrated methylpiperidine crystals show that water molecules can form extensive hydrogen-bonded networks, linking the amine molecules. rsc.org In metal complexes, hydrogen bonds of the N-H···Cl⁻ type are common, leading to the formation of extended supramolecular structures like inversion-symmetric dimers. nih.gov In some cases, π-π interactions and even aurophilic (Au···Au) interactions contribute to the crystal packing. nih.govnih.gov

Mechanistic Investigations of 1,1 Methylenebis 2 Methylpiperidine Reactivity

Elucidation of Reaction Pathways Involving the Central Methylene (B1212753) Bridge

The central methylene bridge is the most reactive site in the 1,1'-Methylenebis(2-methylpiperidine) molecule. Its reactivity stems from the fact that aminals are often in equilibrium with their starting materials—an aldehyde (in this case, formaldehyde) and two equivalents of a secondary amine (2-methylpiperidine). This inherent reversibility defines the primary reaction pathway: cleavage of the C-N bonds.

Key reaction pathways involving the methylene bridge include:

Hydrolysis: The most fundamental reaction of aminals is hydrolysis, which is the reverse of their formation. In the presence of water, particularly under acidic conditions, the aminal linkage is susceptible to cleavage. nih.gov Studies on cyclic aminals have shown that they rapidly decompose in acidic aqueous media. nih.gov The process is initiated by protonation of one of the piperidine (B6355638) nitrogens, which makes the attached piperidine a better leaving group. Subsequent attack by water on the central carbon atom leads to a hemiaminal intermediate, which then breaks down to release formaldehyde (B43269) and two molecules of 2-methylpiperidine (B94953). The rate of this hydrolysis is highly pH-dependent, accelerating significantly in acidic environments. nih.gov

Iminium Ion Formation: A crucial aspect of aminal reactivity is the formation of iminium ion intermediates. nih.govnih.gov The cleavage of one of the C-N bonds can generate a stable tertiary iminium cation ([R₂C=NR'₂]⁺) and a piperidide anion. nih.govwikipedia.org These transient iminium ions are highly electrophilic and are key intermediates in reactions like the Mannich reaction and reductive aminations. nih.govlibretexts.org The use of aminals as precursors for these valuable iminium intermediates is a well-established concept in synthetic chemistry. nih.gov

Nucleophilic Displacement: The methylene carbon can be attacked by other nucleophiles, leading to the displacement of one of the piperidine moieties. This is conceptually similar to a substitution reaction where one amine group is replaced by another nucleophile. Research on related structures has shown that aminomethylene groups can be displaced by nucleophiles such as alcohols or activated aromatic rings.

Understanding Reactivity Profiles of the Piperidine Nitrogens

The two nitrogen atoms in 1,1'-Methylenebis(2-methylpiperidine) are part of a tertiary amine structure (each nitrogen is bonded to two carbons within its piperidine ring and the external methylene bridge carbon). Their reactivity is characterized by their basicity and nucleophilicity.

Basicity: Like other tertiary amines, the piperidine nitrogens possess a lone pair of electrons and can act as Brønsted-Lowry bases, accepting protons from acids. byjus.comlibretexts.org Protonation is often the initial step in acid-catalyzed reactions, such as the hydrolysis of the methylene bridge. nih.gov The basicity of these nitrogens is a critical factor in the pH-dependent stability of the aminal. nih.gov

Nucleophilicity: The nitrogen lone pair also makes the amine groups nucleophilic. libretexts.orgstudymind.co.uk They can react with various electrophiles. However, within the aminal structure, the most common reaction involving their nucleophilic character is the reverse of the formation reaction—the attack on a proton or other electrophile that initiates the cleavage of the C-N bond. While tertiary amines can react with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts, in the context of the aminal, reaction at the central bridge is often kinetically or thermodynamically favored. studymind.co.ukmsu.edu Steric hindrance from the two bulky 2-methylpiperidine groups can also influence the accessibility of the nitrogen lone pairs to external electrophiles. quora.com

Studies on Oxidation, Reduction, and Substitution Reactions

The reactivity of 1,1'-Methylenebis(2-methylpiperidine) extends to oxidation, reduction, and substitution, primarily centered around the aminal linkage and adjacent carbons.

Oxidation: The oxidation of alicyclic amines often proceeds via the formation of reactive iminium ion intermediates. nih.gov For piperidine derivatives, oxidation typically occurs at the α-carbon of the ring, adjacent to the nitrogen. nih.gov In the case of 1,1'-Methylenebis(2-methylpiperidine), oxidation would likely form an iminium ion at the C2 or C6 position of one of the piperidine rings. This intermediate can then be converted to a more stable α-carbonyl compound, such as a lactam (a cyclic amide). nih.gov Additionally, oxidative cleavage of the C-N bond at the methylene bridge is a possible pathway, particularly with specific oxidizing agents.

Reduction: The aminal functional group itself is generally stable towards common reducing agents. However, the reactivity is dictated by its equilibrium with the corresponding iminium ion. wikipedia.org While the aminal is resistant, the iminium cation intermediate can be readily reduced to a tertiary amine. masterorganicchemistry.comwikipedia.org For instance, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for the reductive amination of aldehydes and ketones because they selectively reduce the protonated imine or iminium ion over the carbonyl group. wikipedia.org Therefore, under conditions that favor iminium ion formation (e.g., mild acid), 1,1'-Methylenebis(2-methylpiperidine) could, in principle, be reduced, leading to the formation of methyl-bis(2-methylpiperidine) and 2-methylpiperidine. The reduction of amides, which can be products of oxidation, to amines requires strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Substitution: Substitution reactions on 1,1'-Methylenebis(2-methylpiperidine) predominantly involve the central methylene bridge. As discussed in section 4.1, one of the piperidine groups can act as a leaving group and be displaced by a nucleophile. This reaction is essentially a nucleophilic substitution at the methylene carbon. The reaction is facilitated by protonation of a nitrogen atom, which creates a better leaving group. libretexts.org Direct alkylation of the tertiary amine nitrogens to form a quaternary ammonium salt is also a type of substitution reaction common to amines. msu.edulibretexts.org

| Reaction Type | Primary Reactive Site | Key Intermediates | Typical Products |

|---|---|---|---|

| Oxidation | α-Carbon of Piperidine Ring | Iminium Ion | Lactams |

| Reduction | Iminium Ion (in equilibrium) | Hydride Adduct | Tertiary Amines |

| Substitution (Hydrolysis) | Methylene Bridge Carbon | Hemiaminal | Formaldehyde, 2-Methylpiperidine |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The chemical transformations of 1,1'-Methylenebis(2-methylpiperidine) are governed by kinetic and thermodynamic principles, particularly for the reversible formation and cleavage of the aminal linkage.

Kinetics: The rate of aminal reactions, especially hydrolysis, is a key area of investigation. Kinetic studies on related cyclic aminals have demonstrated a strong dependence on pH. nih.gov The reaction velocity can increase by a factor of 10 for each unit decrease in pH, indicating a pseudo-first-order kinetic profile with respect to hydronium ion concentration in acidic conditions. nih.gov Kinetic analysis helps in determining rate constants (k) and activation energies, which describe how temperature affects the reaction rate. mdpi.com For instance, in a hypothetical hydrolysis experiment, the rate constant would be expected to increase with temperature, reflecting a positive activation energy for the C-N bond cleavage process.

| Temperature (K) | Hypothetical Rate Constant, k (s⁻¹) | Hypothetical Half-life, t₁/₂ (s) |

|---|---|---|

| 298 | 0.0015 | 462 |

| 308 | 0.0042 | 165 |

| 318 | 0.0110 | 63 |

| Note: This data is illustrative, based on general principles of chemical kinetics, and does not represent measured values for 1,1'-Methylenebis(2-methylpiperidine). |

Thermodynamics: From a thermodynamic perspective, the stability of the aminal is crucial. The formation of aminals is a reversible process, and the position of the equilibrium is determined by the change in Gibbs free energy (ΔG). nih.govrsc.org The stability of the aminal relative to its constituent aldehyde and amines depends on factors like steric strain and electronic effects. nih.gov Studies on dynamic imine libraries show that under certain conditions, a kinetically favored product may form first, which then slowly converts to the more stable, thermodynamically favored product. nih.gov For 1,1'-Methylenebis(2-methylpiperidine), the thermodynamic stability will influence its persistence in different chemical environments. In acidic aqueous solutions, the equilibrium is heavily shifted towards the hydrolysis products (formaldehyde and amine), indicating they are thermodynamically more stable under these conditions. nih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the rates and mechanisms of reactions involving 1,1'-Methylenebis(2-methylpiperidine). bohrium.comnih.gov Solvents mediate reactions by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov

Polar Protic Solvents: Solvents like water and alcohols are polar and can form hydrogen bonds. They are particularly effective at stabilizing charged species. For reactions of 1,1'-Methylenebis(2-methylpiperidine) that proceed through an iminium ion intermediate, polar protic solvents can accelerate the reaction by solvating and stabilizing this charged species, thereby lowering the activation energy of the transition state leading to it. nih.gov Acid-catalyzed hydrolysis, for example, is significantly faster in aqueous media. nih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons for hydrogen bonding. They are good at solvating cations but less effective at solvating anions. Their effect on aminal reactivity would depend on the specific mechanism, but they can influence the equilibrium between neutral reactants and ionic intermediates.

Non-polar Solvents: In non-polar solvents like hexane (B92381) or toluene, ionic pathways are generally disfavored. The formation of charged intermediates like the iminium ion would be suppressed. In such environments, the aminal is typically more stable, and reactions are more likely to proceed through non-ionic, concerted mechanisms if available. The stability of amines and their degradation rates have been shown to be significantly affected by the solvent environment, with organic diluents sometimes increasing thermal degradation compared to aqueous solutions. nih.govntnu.no

| Solvent Type | Example | Effect on Iminium Ion Formation Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Significant Rate Increase | Stabilizes the charged iminium ion intermediate and transition state through hydrogen bonding and high dielectric constant. |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate Rate Increase | Stabilizes the cation via dipole-ion interactions, but lacks H-bonding for anion stabilization. |

| Non-polar | Hexane, Toluene | Significant Rate Decrease | Does not effectively solvate charged intermediates, making their formation energetically unfavorable. |

Theoretical and Computational Chemistry of 1,1 Methylenebis 2 Methylpiperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying molecular systems due to its favorable balance of accuracy and computational cost. chemrxiv.org It is particularly well-suited for investigating medium-sized organic molecules like 1,1'-Methylenebis(2-methylpiperidine).

The first step in the computational analysis of a molecule is typically geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For 1,1'-Methylenebis(2-methylpiperidine), this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional conformation. DFT methods, such as the widely used B3LYP functional combined with a Pople-style basis set like 6-31+G(d,p), are employed to perform this optimization. researchgate.net The process systematically alters the geometry of the molecule until the forces on all atoms are negligible, thus identifying a stable conformer.

Upon obtaining the optimized geometry, a detailed analysis of the molecule's electronic structure can be performed. This includes the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, intramolecular and intermolecular interactions, and the nature of the chemical bonds within the molecule. researchgate.netnih.gov

To illustrate the type of data generated from such calculations, the following table shows optimized geometrical parameters for the structurally similar compound 1-amino-2,6-dimethylpiperidine (B1295051), calculated at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Table 1: Representative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.4167 |

| N1-C6 | 1.4231 | |

| C2-C3 | 1.5312 | |

| Bond Angle (°) | C6-N1-C2 | 114.712 |

| N1-C2-C3 | 110.145 | |

| C3-C4-C5 | 117.500 | |

| Dihedral Angle (°) | C6-N1-C2-C3 | 1.4274 |

| N1-C2-C3-C4 | -1.663 |

Data based on the analysis of the similar compound 1-amino-2,6-dimethylpiperidine. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation and assignment of experimental spectra. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org By computing the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of 1,1'-Methylenebis(2-methylpiperidine), theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted chemical shifts are often linearly scaled to correct for systematic errors inherent in the chosen functional and basis set, leading to excellent agreement with experimental data. nih.govrsc.org Such calculations can help assign specific signals to individual protons and carbons in the molecule, resolve ambiguities in experimental spectra, and distinguish between different isomers or conformers. rsc.orgidc-online.com

The following table provides an example of theoretically predicted NMR chemical shifts for 1-amino-2,6-dimethylpiperidine, a compound with a similar piperidine (B6355638) framework. researchgate.net

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Position | Predicted ¹³C Chemical Shift (ppm) | Atom | Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|---|---|

| C2 | Piperidine Ring | 59.8 | H8 | Amino Group | 2.8 |

| C3 | Piperidine Ring | 34.5 | H11 | Methyl Group | 1.1 |

| C4 | Piperidine Ring | 25.1 | H12 | Methyl Group | 1.2 |

| C5 | Piperidine Ring | 34.2 | H15 | Piperidine Ring | 1.6 |

| C6 | Piperidine Ring | 59.5 | H16 | Piperidine Ring | 1.7 |

Data based on the analysis of the similar compound 1-amino-2,6-dimethylpiperidine using the B3LYP/6-31+G(d,p) method. researchgate.net

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify and characterize stationary points, including reactants, products, reaction intermediates, and, most importantly, transition states (TS). arxiv.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. arxiv.org

For a molecule like 1,1'-Methylenebis(2-methylpiperidine), this methodology could be used to study its formation, potential degradation pathways, or its role in a chemical transformation. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method can be used to locate the transition state structure connecting reactants and products. arxiv.org The precise geometries and electronic properties of these short-lived intermediates and transition states, which are often difficult or impossible to observe experimentally, can be determined, providing a complete picture of the reaction mechanism.

Once the energies of the reactants and the transition state have been calculated, the Gibbs free energy of activation (ΔG‡), or the energy barrier, for a reaction can be determined. researchgate.net This barrier is the key determinant of the reaction rate. The calculation involves not only the difference in electronic energies but also includes thermochemical corrections, such as the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy, which are obtained from a vibrational frequency analysis. chemrxiv.orgscielo.br

By calculating the energy barriers for various possible reaction pathways, computational chemists can predict the most likely mechanism and outcome of a reaction. researchgate.net For instance, one could theoretically investigate the barriers for different synthetic routes to 1,1'-Methylenebis(2-methylpiperidine) to identify the most kinetically favorable path. A theoretical study on related hydrazine (B178648) isomers showed that Gibbs free energy calculations could successfully explain the experimental success of synthesizing one isomer over others. scielo.br

Table 3: Conceptual Components of a Gibbs Free Energy Barrier Calculation

| Component | Description | Source of Data |

|---|---|---|

| Electronic Energy (Eelec) | The total electronic energy of the molecule at 0 K. | DFT geometry optimization calculation. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K. | DFT frequency calculation. |

| Thermal Enthalpy Correction (Htrans, Hrot, Hvib) | Corrections to enthalpy due to translational, rotational, and vibrational motion at a given temperature. | DFT frequency calculation. |

| Entropy Correction (S) | The entropy of the molecule at a given temperature. | DFT frequency calculation. |

| Gibbs Free Energy (G) | G = Eelec + ZPVE + Hthermal - TS | Combination of the above terms. |

| Activation Barrier (ΔG‡) | ΔG‡ = G(Transition State) - G(Reactants) | Difference in Gibbs Free Energy between the TS and reactants. |

The accuracy of DFT calculations is fundamentally dependent on the choice of two key components: the exchange-correlation (XC) functional and the atomic orbital basis set. chemrxiv.org

The exchange-correlation functional is an approximation of the complex many-electron interactions. Functionals are often grouped into "rungs" on a metaphorical ladder, with increasing accuracy and computational cost. Common examples include:

Generalized Gradient Approximation (GGA) functionals like PBE.

Hybrid-GGA functionals, such as the popular B3LYP, which mix a fraction of exact Hartree-Fock exchange. uni-paderborn.de

Range-separated hybrid functionals, like ωB97X-D, which often provide improved accuracy for non-covalent interactions and thermochemistry. mdpi.comresearchgate.net

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also significantly increased computational time. chemrxiv.org Common families include:

Pople basis sets (e.g., 6-31G(d), 6-311++G(2d,p)), which are widely used and offer a good balance for many applications. gaussian.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ), which are designed to systematically converge towards the complete basis set limit. gaussian.com

Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP), which are known for their efficiency and robustness across the periodic table. nih.gov

The optimal combination depends on the property being investigated. For example, predicting proton NMR shifts may be best achieved with the WP04 functional and a large basis set like 6-311++G(2d,p), while carbon shifts might be more accurate with ωB97X-D and a smaller def2-SVP basis set. mdpi.com Benchmark studies are crucial for selecting the most appropriate level of theory for a given problem. researchgate.netchemrxiv.org

Table 4: Summary of Common DFT Functionals and Basis Sets

| Component | Examples | General Characteristics |

|---|---|---|

| Exchange-Correlation Functionals | PBE, BP86 | GGA functionals; computationally efficient, good for geometries of many systems. nih.gov |

| B3LYP, PBE0 | Hybrid-GGA functionals; a good "all-purpose" choice for geometries and energies. uni-paderborn.de | |

| ωB97X-D, M06-2X | Range-separated or meta-hybrid functionals; often provide higher accuracy for thermochemistry, kinetics, and non-covalent interactions. researchgate.net | |

| Basis Sets | 6-31G(d), 6-311+G(d,p) | Pople-style; widely used, good cost-to-performance ratio. Diffuse functions (+) are important for anions or lone pairs. gaussian.com |

| cc-pVDZ, aug-cc-pVTZ | Dunning's correlation-consistent; systematically improvable. Augmented versions (aug-) are crucial for describing weak interactions. gaussian.com | |

| def2-SVP, def2-TZVP | Karlsruhe "default"; efficient and well-balanced for a wide range of applications. nih.gov |

Ab Initio Methods for Accurate Property Prediction

While DFT is a pragmatic choice for many applications, ab initio (Latin for "from the beginning") methods offer a systematically improvable and often more accurate pathway for property prediction. These methods are derived directly from quantum mechanical principles without the empirical parameterization inherent in most DFT functionals.

Common ab initio methods include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and the "gold standard" Coupled Cluster (CC) theory, particularly CCSD(T). chemrxiv.org A study on the related 1-amino-2,6-dimethylpiperidine utilized both HF and DFT methods, allowing for a direct comparison of results. researchgate.net

Due to their steep computational scaling with system size, methods like MP2 and especially CCSD(T) are often too demanding for full geometry optimizations or frequency calculations on a molecule the size of 1,1'-Methylenebis(2-methylpiperidine). However, a common and powerful strategy is to perform the geometry optimization and frequency analysis at a computationally cheaper DFT level, followed by a single-point energy calculation using a high-level ab initio method like DLPNO-CCSD(T) with a large basis set (e.g., aug-cc-pVTZ). chemrxiv.org This approach combines the efficiency of DFT for determining molecular structure with the high accuracy of ab initio methods for refining the final energy, yielding highly reliable thermochemical data. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For 1,1'-Methylenebis(2-methylpiperidine), MD simulations can elucidate its complex conformational landscape, which is determined by the interplay of the two piperidine rings, the connecting methylene (B1212753) bridge, and the methyl substituents.

The fundamental conformational unit of 1,1'-Methylenebis(2-methylpiperidine) is the 2-methylpiperidine (B94953) ring. Like piperidine itself, the 2-methylpiperidine ring primarily adopts a chair conformation to minimize angular and torsional strain. However, the presence of the methyl group at the C2 position introduces two distinct chair conformers: one with the methyl group in an axial position and another with it in an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

In a related system, N-methylpiperidine, computational studies have identified both chair and twist conformers, with the chair form being the more stable ground state. rsc.org Ultrafast dynamics experiments and DFT-SIC model calculations on N-methylpiperidine have shown that an equilibrium can exist between these conformers, separated by a small energy difference. rsc.org For 1,1'-Methylenebis(2-methylpiperidine), the conformational landscape is expected to be more complex, with multiple low-energy minima corresponding to different arrangements of the two rings.

Table 1: Theoretical Conformational Parameters of Related Piperidine Derivatives

| Derivative | Method | Most Stable Conformer | Key Findings |

| N-Methylpiperidine | DFT-SIC | Chair | Equilibrium between chair and twist structures observed. rsc.org |

| 2-Methylpiperidine | Not Specified | Equatorial-methyl chair | The equatorial position of the methyl group is favored. |

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers valuable tools to understand and predict the reactivity of molecules. For 1,1'-Methylenebis(2-methylpiperidine), structure-reactivity relationships can be investigated by examining how its electronic and steric properties influence its chemical behavior.

The reactivity of piperidine derivatives is often linked to the availability of the lone pair of electrons on the nitrogen atom. The presence of two nitrogen atoms in 1,1'-Methylenebis(2-methylpiperidine) suggests that it can act as a bidentate or bridging ligand in reactions. The methyl groups at the 2-position of each piperidine ring introduce steric hindrance around the nitrogen atoms. This steric bulk can modulate the accessibility of the nitrogen lone pairs to approaching electrophiles or metal centers, thereby influencing the reaction rates and equilibrium positions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to compute various molecular properties that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For 1,1'-Methylenebis(2-methylpiperidine), the HOMO would likely be localized on the nitrogen atoms. The presence of the electron-donating methyl groups would be expected to raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted 1,1'-methylenebis(piperidine).

Studies on other piperidine derivatives have demonstrated a correlation between electronic factors and reactivity. For instance, in piperidine nitroxides, the reactivity was found to correlate with the redox potential, which in turn was related to the SOMO-LUMO energy gap. researchgate.netelsevierpure.com Such computational approaches could be applied to 1,1'-Methylenebis(2-methylpiperidine) to predict its reactivity in various chemical transformations.

Table 2: Computed Electronic Properties and Their Relation to Reactivity for Piperidine Derivatives

| Derivative/Property | Computational Method | Finding | Implication for Reactivity |

| Piperidine Nitroxides | Ab initio | Correlation between reduction rate and SOMO-LUMO energy gap. researchgate.netelsevierpure.com | Electronic factors are key determinants of stability and reactivity. researchgate.netelsevierpure.com |

| Substituted Piperidines | DFT | Substituent effects on HOMO/LUMO energies. | Electron-donating groups generally increase nucleophilicity. |

This table presents findings from related piperidine systems to infer potential structure-reactivity relationships for 1,1'-Methylenebis(2-methylpiperidine).

In Silico Studies of Ligand-Metal Interactions

The presence of two nitrogen atoms in 1,1'-Methylenebis(2-methylpiperidine) makes it a potential bidentate ligand for metal ions. In silico studies can provide significant insights into the nature of these ligand-metal interactions, including the geometry, stability, and electronic structure of the resulting metal complexes.

Computational methods can be used to model the coordination of 1,1'-Methylenebis(2-methylpiperidine) with various metal ions. These calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral, depending on the metal and other ligands) and the bond lengths and angles within the complex. The methyl groups at the 2-positions are expected to play a crucial role in the stereochemistry of the metal complexes, potentially leading to the formation of specific isomers.

The stability of the metal complexes can be assessed by calculating the binding energy between the ligand and the metal ion. This information is critical for applications in catalysis, materials science, and medicinal chemistry. For instance, in the context of Mn(II) complexes with pentadentate ligands based on 2-aminomethylpiperidine, the piperidine ring was found to induce greater rigidity and stability in the resulting complex. mdpi.com A similar effect might be anticipated for complexes of 1,1'-Methylenebis(2-methylpiperidine).

Furthermore, in silico methods can be used to analyze the electronic structure of the metal complexes, including the distribution of electron density and the nature of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the extent of charge transfer and the covalent character of the coordination bonds. Studies on other metal complexes with nitrogen-containing ligands have successfully used these methods to understand their properties. nih.govasianpubs.org

Table 3: Potential Coordination Properties of 1,1'-Methylenebis(2-methylpiperidine) as a Ligand

| Property | Predicted Characteristic | Rationale Based on Analogous Systems |

| Coordination Mode | Bidentate (chelating or bridging) | Presence of two nitrogen donor atoms. |

| Influence of Methyl Groups | Steric hindrance affecting coordination geometry and stability. | Studies on substituted piperidine ligands show significant steric effects. |

| Potential Complex Stability | Enhanced stability due to the chelate effect and ring rigidity. | Observations from other piperidine-containing chelators. mdpi.com |

This table is a theoretical projection of the ligand properties of 1,1'-Methylenebis(2-methylpiperidine) based on established principles and data from similar compounds.

Applications of 1,1 Methylenebis 2 Methylpiperidine in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry and Metal Complexes

The formation of metal complexes relies on the donation of electrons from a ligand to a metal center, creating a coordination compound libretexts.org. The properties and reactivity of these complexes are heavily influenced by the ligand's characteristics.

Synthesis and Characterization of Metal-1,1'-Methylenebis(2-methylpiperidine) Complexes

The synthesis of metal complexes typically involves the reaction of a ligand with a suitable metal salt scirp.orgmdpi.com. Subsequent characterization through methods such as NMR, IR, and UV-visible spectroscopies, along with mass spectrometry, confirms the formation and structure of the complex scirp.orgfrontiersin.org. Despite the established CAS number for 1,1'-Methylenebis(2-methylpiperidine), no specific studies detailing its synthesis and subsequent complexation with metal ions were identified in the available literature.

Steric and Electronic Effects of the Ligand in Coordination Environments

The steric bulk and electronic properties of a ligand are crucial in determining the final structure and reactivity of a metal complex nih.govnih.gov. Steric hindrance from bulky substituents can influence the coordination number and geometry around the metal ion, while the electron-donating or withdrawing nature of the ligand affects the electronic environment of the metal center frontiersin.orgwikipedia.org. Without experimental or computational data for 1,1'-Methylenebis(2-methylpiperidine), a specific analysis of its steric and electronic profile as a ligand is not possible.

Impact of Ligand Geometry (e.g., Bite Angle) on Metal Center

For bidentate ligands, the bite angle—the angle formed by the two donor atoms and the metal center—is a critical geometric parameter semanticscholar.org. This angle can influence the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and can impact the catalytic activity and selectivity of the resulting complex semanticscholar.orguci.edu. Information regarding the bite angle of 1,1'-Methylenebis(2-methylpiperidine) and its effect on metal centers is not available in the reviewed literature.

Catalytic Applications of 1,1'-Methylenebis(2-methylpiperidine) and Its Derivatives

The application of chemical compounds in catalysis is a major field of chemical research, broadly divided into homogeneous (including organocatalysis) and heterogeneous catalysis.

Organocatalysis in Organic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions mdpi.com. Piperidine (B6355638) and its derivatives are known to be effective organocatalysts, often proceeding through enamine or iminium ion intermediates nih.govnih.gov. However, no studies were found that specifically investigate or report the use of 1,1'-Methylenebis(2-methylpiperidine) as an organocatalyst in organic transformations.

Use as a Component in Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid material over which gaseous or liquid reactants are passed. While there is extensive research on various materials for heterogeneous catalysis, no literature was found that describes the synthesis or application of 1,1'-Methylenebis(2-methylpiperidine) as a component, support, or precursor for a heterogeneous catalyst.

Facilitating Specific Chemical Reactions (e.g., Alkylation, Methylenation)

The reactivity of 1,1'-Methylenebis(2-methylpiperidine) is primarily dictated by its two key structural components: the tertiary amine functionalities and the aminal linkage (-N-CH₂-N-). These features suggest its potential utility as a specialized base in alkylation reactions and as a methylene (B1212753) source for methylenation.

As a di-tertiary amine, the compound possesses basic properties suitable for facilitating reactions that require a proton scavenger. The presence of methyl groups at the 2-position of each piperidine ring provides significant steric hindrance around the nitrogen atoms. This steric bulk would likely render the compound a poor nucleophile, a desirable characteristic for a base in alkylation reactions where the goal is to deprotonate a substrate without competing nucleophilic attack by the base itself. This positions it as a potential non-nucleophilic base for sensitive alkylation protocols.

The aminal group is known to be a reactive functional group that can serve as an equivalent to a methylene dication or as a precursor to an iminium ion. wikipedia.org In reactions like the Mannich condensation, aminals can act as electrophilic methylene sources. wikipedia.org Therefore, 1,1'-Methylenebis(2-methylpiperidine) could potentially be employed as a methylenating agent, transferring a CH₂ unit to a suitable nucleophile under specific reaction conditions. This reactivity is central to its role in constructing more complex molecular frameworks.

Table 1: Potential Roles of 1,1'-Methylenebis(2-methylpiperidine) in Chemical Reactions

| Role | Relevant Structural Feature | Potential Application | Underlying Principle |

|---|---|---|---|

| Non-Nucleophilic Base | Sterically hindered tertiary amines | Deprotonation of acidic C-H, O-H, or N-H bonds in alkylation reactions. | The lone pairs on the nitrogen atoms provide basicity, while the 2-methyl groups sterically inhibit nucleophilic attack. |

| Methylenating Agent | Aminal Linkage (-N-CH₂-N-) | Transfer of a methylene (-CH₂-) group to nucleophiles. | The aminal can be activated to release an electrophilic iminium species, which is then attacked by a nucleophile. wikipedia.org |

Building Block in Complex Organic Synthesis

In complex organic synthesis, 1,1'-Methylenebis(2-methylpiperidine) can serve as a valuable intermediate for constructing advanced molecular architectures. The aminal functional group can be used as a protecting group for the parent secondary amine, 2-methylpiperidine (B94953). chemistryviews.orglibretexts.org Aminals are stable to many reaction conditions but can be cleaved under specific, often acidic, conditions to regenerate the amine, making them useful in multi-step synthetic sequences. wikipedia.org

Furthermore, the presence of two nitrogen atoms with available lone pairs makes 1,1'-Methylenebis(2-methylpiperidine) a potential bidentate ligand for coordinating with metal centers. Bidentate ligands are crucial in organometallic chemistry and catalysis for controlling the reactivity and selectivity of metal catalysts. Similar to how bis(phosphino)methanes are used to synthesize binuclear "A-frame" metal complexes, this diamine could be used to assemble novel catalytic structures or supramolecular assemblies. nih.govwikipedia.org Its ability to act as a ligand, a base, or a methylene source makes it a versatile tool for the synthetic chemist.

Precursor for Other Heterocyclic Systems

The structure of 1,1'-Methylenebis(2-methylpiperidine), essentially linking two 2-methylpiperidine rings via a methylene bridge, makes it a notable precursor in the synthesis of various heterocyclic compounds. Aminals, and specifically N,N'-methylenebis(amines), are recognized as versatile building blocks in organic chemistry. cymitquimica.com Their utility stems from the reactivity of the central methylene carbon and the carbon-nitrogen bonds, which can be selectively cleaved.

In the context of heterocyclic synthesis, 1,1'-Methylenebis(2-methylpiperidine) can function as a synthetic equivalent of formaldehyde (B43269) or a more complex electrophilic methylene-transfer reagent. The presence of the nitrogen atoms makes the central methylene group susceptible to nucleophilic attack. This reactivity is harnessed in reactions with compounds containing active methylene groups (e.g., β-dicarbonyl compounds, malonates, or nitroalkanes) or other nucleophiles to initiate cyclization cascades.

The general mechanism involves the displacement of one of the 2-methylpiperidine moieties, which are effective leaving groups, to form a reactive iminium ion intermediate. This intermediate is a powerful electrophile that readily participates in annulation reactions, where a new ring is fused onto a substrate. The process allows for the construction of nitrogen-containing cyclic compounds, which are of significant interest due to their prevalence in natural products and pharmaceuticals. mdpi.comsciencescholar.us

The use of amines and their derivatives as starting materials is a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide spectrum of fused and non-fused ring systems. mdpi.comnih.gov 1,1'-Methylenebis(2-methylpiperidine) fits within this paradigm as a reagent that can introduce a C-N-C fragment or facilitate Mannich-type reactions, ultimately leading to the formation of new heterocyclic frameworks. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the reacting partner.

| Reactant Type | Intermediate | Resulting Heterocycle Class (Example) | Reaction Principle |

|---|---|---|---|

| β-Dicarbonyl Compound | Enolate / Iminium Ion | Substituted Pyridines, Dihydropyridines | Condensation-Cyclization (Hantzsch-like synthesis) |

| Electron-rich Alkenes/Alkynes | Iminium Ion | Tetrahydroquinolines, Piperidines | [4+2] or [3+3] Cycloaddition |

| Aromatic Amines / Phenols | Electrophilic Methylene-Amine | Benzoxazines, Benzodiazines | Mannich Reaction / Cyclocondensation |

| Hydrazine (B178648) Derivatives | Aminal Exchange | Tetrahydro-1,2,4-triazines | Reaction with the methylene bridge to form a new N-N containing ring |

Synthesis of Related Derivatives with Specific Chemical Functionalities

Beyond serving as a precursor for entirely new ring systems, 1,1'-Methylenebis(2-methylpiperidine) can be chemically modified to produce derivatives with specific functionalities. The synthetic strategies to achieve this primarily revolve around the reactivity of the aminal linkage and the piperidine rings themselves.

A key approach to derivatization involves the cleavage of one of the C-N bonds of the aminal. nih.govorganic-chemistry.org This can be accomplished under various conditions, for instance, with acid catalysts or certain electrophiles. The cleavage generates a reactive N-acyliminium or related electrophilic species from one half of the molecule, while releasing the other 2-methylpiperidine unit. This intermediate can then be trapped by a wide array of nucleophiles to install new functional groups. For example, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) could introduce new alkyl or aryl substituents. Similarly, reaction with silyl (B83357) enol ethers or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds, effectively adding a functionalized side chain to the 2-methylpiperidine core.

Another potential, though less direct, route for derivatization would involve reactions on the piperidine rings. The piperidine ring itself is generally unreactive towards electrophilic substitution. However, it is possible to perform functionalization through radical reactions or by deprotonation at a position alpha to the nitrogen, followed by reaction with an electrophile, although the aminal linkage might interfere with such transformations.

The synthesis of piperidine derivatives is a field of intense research, with numerous methods developed for their functionalization. nih.gov These general methods could potentially be adapted for 1,1'-Methylenebis(2-methylpiperidine), assuming the aminal bond can be preserved or strategically cleaved and reformed. The steric hindrance imposed by the methyl group at the 2-position would likely influence the regioselectivity and stereoselectivity of such reactions.

| Reaction Type | Reagent Example | Resulting Functional Group | Notes |

|---|---|---|---|

| Reductive Cleavage | Lithium aluminum hydride (LiAlH4) | N-methyl-2-methylpiperidine | Cleavage of one C-N bond and reduction of the resulting iminium ion. |

| Reaction with Acyl Halides | Acetyl Chloride | N-acetyl-2-methylpiperidine | Cleavage of the aminal linkage followed by acylation of the piperidine nitrogen. |

| Cyanation | Trimethylsilyl cyanide (TMSCN) | α-Aminonitrile (2-cyano-1-(2-methylpiperidin-1-yl)methane) | Nucleophilic addition to the iminium ion generated in situ (Strecker-type reaction). |

| Alkylation via Iminium Ion | Grignard Reagent (e.g., Phenylmagnesium bromide) | α-Substituted Amine (1-(phenylmethyl)-2-methylpiperidine) | Nucleophilic addition of the organometallic reagent to the electrophilic methylene carbon after cleavage. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of aminals often involves the condensation of an amine with an aldehyde, which for 1,1'-Methylenebis(2-methylpiperidine) would involve 2-methylpiperidine (B94953) and formaldehyde (B43269). Future research should focus on developing more sustainable and selective synthetic methodologies. This includes the exploration of greener reaction conditions, such as the use of biodegradable solvents or even solvent-free reactions. chemijournal.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of new synthetic protocols. rsc.org For instance, catalytic routes that minimize waste and energy consumption would be highly desirable. sciencedaily.com Research into one-pot syntheses from more fundamental precursors could also streamline the production of this and related compounds. chemijournal.com

A comparative look at the synthesis of related bis-piperidine compounds, such as bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, reveals the use of zeolite-supported catalysts to improve reaction rates and yields while allowing for catalyst recycling. nih.govdoaj.org Similar approaches could be adapted for the synthesis of 1,1'-Methylenebis(2-methylpiperidine).

Table 1: Potential Green Synthetic Approaches for 1,1'-Methylenebis(2-methylpiperidine)

| Approach | Potential Advantages | Key Research Focus |

| Catalytic Condensation | Higher efficiency, lower energy consumption, potential for catalyst recycling. | Development of novel, reusable catalysts (e.g., solid acids, zeolites). |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification. | Optimization of reaction conditions (temperature, pressure, agitation). |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Investigation of microwave effects on reaction kinetics and selectivity. |

Exploration of New Catalytic Applications and Ligand Designs

The nitrogen atoms in the 1,1'-Methylenebis(2-methylpiperidine) scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a bidentate ligand in coordination chemistry and catalysis. rsc.org The steric bulk provided by the methyl groups on the piperidine (B6355638) rings could influence the selectivity of catalytic reactions. Future research could explore the synthesis of metal complexes incorporating this ligand and evaluate their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. researchgate.net

Furthermore, the design of novel ligands based on the 1,1'-Methylenebis(2-methylpiperidine) framework could lead to catalysts with unique properties. For example, the introduction of other functional groups onto the piperidine rings could create hemilabile ligands, which can reversibly coordinate to a metal center and potentially enhance catalytic turnover. nih.gov

Advanced Materials Development Incorporating 1,1'-Methylenebis(2-methylpiperidine) Scaffolds

The bifunctional nature of 1,1'-Methylenebis(2-methylpiperidine) makes it a potential building block for the synthesis of novel polymers and advanced materials. For instance, it could be used as a cross-linking agent in the formation of polymer networks, imparting specific thermal and mechanical properties. The incorporation of the piperidine motif is known to influence the properties of materials, and the bis-piperidine structure of this compound offers a unique way to introduce these rings into a material's architecture.

Research in this area could focus on the synthesis of polyamides, polyurethanes, or epoxy resins where 1,1'-Methylenebis(2-methylpiperidine) acts as a monomer or curing agent. The resulting materials could be investigated for applications such as coatings, adhesives, or high-performance composites. The synthesis of hindered amine light stabilizers (HALS) from bis-piperidine intermediates highlights a potential application area in polymer stabilization. nih.govdoaj.org

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

To fully unlock the potential of 1,1'-Methylenebis(2-methylpiperidine), a deep understanding of its chemical behavior is essential. A combined approach of experimental and computational studies can provide valuable insights into reaction mechanisms, conformational preferences, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can elucidate the three-dimensional structure of the molecule and its derivatives. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict the stability of intermediates and transition states, and understand the electronic structure of the molecule. union.edu Such studies would be invaluable in designing new catalysts and materials with tailored properties.

Investigation of Structure-Activity Relationships in Non-Biological Chemical Systems